Copper(ii)diammoniumchloridedihydrate

Description

Overview of Coordination Chemistry of Copper(II) Centers within Diammonium Environments

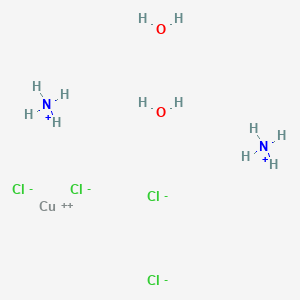

The coordination chemistry of copper(II), a d⁹ metal ion, is particularly rich and varied due to the Jahn-Teller effect, which often leads to distorted geometries. In the context of diammonium environments, the copper(II) center typically coordinates with ammonia (B1221849) (NH₃) molecules, which act as neutral ligands. The presence of two ammonia ligands, as in Copper(II)diammoniumchloridedihydrate, contributes to the formation of a complex cation. The coordination sphere is often completed by other ligands, such as water molecules and halide ions, leading to a range of coordination numbers and geometries.

In many copper(II) complexes with amine ligands, the coordination geometry is a distorted octahedron. For instance, in aqueous solutions, copper(II) ions exist as the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺. youtube.com The substitution of water ligands with ammonia molecules is a stepwise process, and the resulting ammine complexes exhibit distinct chemical and physical properties. The coordination of ammonia, a stronger field ligand than water, influences the electronic spectrum and magnetic properties of the copper(II) center.

The "diammonium" aspect of the compound's name refers to the two coordinated ammonia ligands. These ligands, along with water molecules, directly bond to the central copper(II) ion. The chloride ions in this compound are typically located outside the primary coordination sphere, acting as counter-ions to balance the charge of the complex cation. However, in some structures, chloride ions can also act as bridging ligands, connecting adjacent copper centers and influencing the magnetic properties of the material. researchgate.net

Historical Trajectories and Modern Relevance of Copper(II) Complexes with Halide and Amine Ligands

The study of copper(II) complexes with halide and amine ligands has a long and storied history, dating back to the early days of coordination chemistry. These compounds were among the first coordination complexes to be synthesized and characterized, playing a crucial role in the development of theories of chemical bonding and structure. The vibrant colors of many copper(II) ammine complexes, such as the deep blue of tetraamminecopper(II), have made them subjects of fascination and study for centuries. slideshare.net

Historically, the synthesis of these complexes was often straightforward, involving the reaction of a copper(II) salt with ammonia in an aqueous solution. slideshare.net Early research focused on determining their stoichiometry and basic chemical properties. With the advent of modern analytical techniques, such as X-ray crystallography and various spectroscopic methods, a deeper understanding of the three-dimensional structures and electronic properties of these complexes became possible.

In the modern era, copper(II) halide-amine complexes continue to be of significant interest for a variety of reasons. They serve as versatile precursors for the synthesis of more complex coordination polymers and metal-organic frameworks (MOFs). researchgate.net The magnetic properties of these compounds are a particularly active area of research, with studies focusing on understanding and controlling the magnetic exchange interactions between copper(II) centers mediated by halide or other bridging ligands. clarku.edunih.gov Furthermore, the biological activity of some copper(II) complexes has opened up avenues for their investigation as potential therapeutic agents. nih.govnih.govresearchgate.net

Current Research Frontiers and Unanswered Questions Pertaining to this compound Systems

Despite a long history of study, research on this compound and related systems continues to push new frontiers. One area of active investigation is the precise control over the synthesis to obtain specific crystalline phases with desired properties. The influence of reaction conditions, such as temperature, pH, and solvent, on the final structure and dimensionality of the resulting coordination compound is a key focus.

A significant portion of current research is dedicated to understanding the intricate magnetic behavior of these systems. Researchers are exploring how subtle changes in the coordination environment, such as the distortion of the coordination polyhedron or the nature of the bridging ligands, can dramatically alter the magnetic exchange pathways and lead to different magnetic phenomena, including ferromagnetism, antiferromagnetism, and even more complex magnetic ordering. clarku.edunih.govresearchgate.net

Furthermore, the potential applications of these materials are being explored in various fields. Their catalytic activity in organic reactions is an area of growing interest. The development of new copper(II) complexes with tailored ligand environments for specific catalytic transformations is a major goal. Additionally, the exploration of their biological activities, including antimicrobial and anticancer properties, remains a vibrant field of research. researchgate.netresearchgate.net

Unanswered questions remain regarding the precise mechanisms of formation of these complexes and the dynamic processes that occur in solution. The role of intermolecular interactions, such as hydrogen bonding, in dictating the solid-state packing and ultimately the bulk properties of these materials is another area that warrants further investigation. Advanced computational and spectroscopic techniques are being employed to address these fundamental questions and to guide the rational design of new copper(II)diammonium-based materials with novel functionalities. researchgate.netrsc.org

Structure

2D Structure

Properties

Molecular Formula |

Cl4CuH12N2O2 |

|---|---|

Molecular Weight |

277.5 g/mol |

IUPAC Name |

diazanium;copper;tetrachloride;dihydrate |

InChI |

InChI=1S/4ClH.Cu.2H3N.2H2O/h4*1H;;2*1H3;2*1H2/q;;;;+2;;;;/p-2 |

InChI Key |

LLMDTWKBBWCWNN-UHFFFAOYSA-L |

Canonical SMILES |

[NH4+].[NH4+].O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |

Origin of Product |

United States |

Synthetic Methodologies for Copper Ii Diammoniumchloridedihydrate and Analogous Coordination Compounds

Conventional Solution-Based Synthesis Approaches

Conventional synthesis in solution remains a fundamental and widely practiced approach for obtaining Copper(II)diammoniumchloridedihydrate and similar compounds. These methods are valued for their simplicity and scalability, relying on the principles of solubility, precipitation, and crystallization.

Controlled Precipitation Techniques

Controlled precipitation is a primary method for isolating copper compounds from solutions. For this compound, the synthesis can be achieved by reacting aqueous solutions of its constituent salts, copper(II) chloride and ammonium (B1175870) chloride. google.com The process generally involves preparing a reaction solution by combining an aqueous solution of copper(II) chloride with an aqueous solution of ammonium chloride, often in a 1:2 molar ratio, followed by concentration to induce precipitation of the desired compound. google.com

General methods for precipitating copper from solutions can be categorized into three main classes: displacement with a more reactive metal like iron, electrolytic deposition, and the use of a chemical agent or gas to form an intermediate precipitate. 911metallurgist.com For instance, sulfur dioxide gas can be used to precipitate copper from chloride solutions in the form of cuprous chloride (Cu₂Cl₂). 911metallurgist.com The reaction proceeds as follows:

2CuCl₂ + SO₂ + 2H₂O → Cu₂Cl₂ + H₂SO₄ + 2HCl 911metallurgist.com

The resulting cuprous chloride, a heavy white crystalline precipitate, can then be treated with sponge iron to yield copper metal. 911metallurgist.com This highlights that precipitation can be a multi-step process to achieve a pure final product. The presence of ammonium chloride in solutions can also influence precipitation, as it can form soluble copper-ammonia complexes like tetraaminecopper(II) ([Cu(NH₃)₄]²⁺), which can prevent the unwanted precipitation of copper(II) hydroxide (B78521), especially in alkaline conditions. mdpi.comquora.com

Crystallization from Various Solvent Systems

Crystallization is the process by which solid crystals are formed from a homogeneous solution. For this compound, crystals are typically grown from aqueous solutions containing copper(II) chloride and ammonium chloride, often through slow evaporation or cooling of a saturated solution. google.com The slow cooling of a heated, concentrated solution allows for the formation of well-defined, pretty crystals. youtube.com

The success of crystallization hinges on several factors, including the purity of the compound, the choice of solvent, and the method of supersaturation. hw.ac.uk For coordination compounds that may be sensitive to water, various non-aqueous solvent systems are employed. The goal is to dissolve the compound in a suitable solvent and then slowly reduce its solubility to encourage crystal growth. hw.ac.uk Several techniques are common:

Slow Evaporation : The solvent is allowed to evaporate slowly from the solution, increasing the solute concentration to the point of crystallization. ufl.edu

Slow Cooling : A saturated solution prepared at a higher temperature is slowly cooled, as solubility typically decreases with temperature. This should be done with minimal vibration to promote the growth of large, single crystals. hw.ac.uk

Solvent Diffusion (Layering) : A solution of the compound is carefully layered with a second solvent (an "anti-solvent") in which the compound is insoluble, but which is miscible with the first solvent. hw.ac.ukufl.edu Diffusion at the interface between the two solvents gradually lowers the solubility, leading to crystal formation. hw.ac.uk

Vapor Diffusion : A small vial containing a solution of the compound is placed inside a larger sealed container that holds a more volatile anti-solvent. The vapor of the anti-solvent diffuses into the solution, causing the compound to crystallize out slowly. ufl.eduufl.edu

The choice of solvent system is critical and often determined empirically. Below is a table of common solvent/anti-solvent pairs used for growing crystals of coordination compounds.

| Solvent Class | Solvent | Common Anti-Solvents |

| Aprotic Polar | Acetonitrile (B52724), Methylene Chloride, Tetrahydrofuran | Ether, Hexane, Toluene, Cyclopentane |

| Protic Polar | Methanol, Ethanol (B145695), Water | Acetone, Ether, Dioxane, Acetonitrile |

| Nonpolar | Toluene, Hexane, Benzene | Acetonitrile, Pentane, Ether |

Advanced Synthetic Strategies

To achieve novel structures, higher purity, or specific material properties, advanced synthetic strategies are employed. These methods offer greater control over the reaction environment and the final product architecture.

Electrochemical Synthesis Pathways for Copper(II) Complexes

Electrochemical synthesis represents an efficient and often single-step method for preparing coordination compounds. ias.ac.in This technique avoids the need for chemical oxidizing or reducing agents, yielding high-purity products. ias.ac.in The general principle involves the electrolytic dissolution of a sacrificial metal anode (in this case, copper) in a non-aqueous or mixed-solvent solution containing the desired ligand. ias.ac.inyoutube.com

In a typical setup, a copper anode and an inert cathode (like platinum) are immersed in an electrolyte solution containing the ligand and a supporting electrolyte to ensure conductivity. youtube.commdpi.com Applying a current causes the copper anode to dissolve, releasing Cu²⁺ ions that immediately react with the ligand in solution to form the complex. ias.ac.in This method has been successfully used to synthesize a variety of copper(II) complexes. tandfonline.comacs.orgnih.gov

For example, a dinuclear copper(II) complex was obtained by dissolving a Schiff base ligand in acetonitrile with a conducting electrolyte, using a copper anode and a platinum cathode. mdpi.com The electrochemical approach is versatile and can be adapted for various ligands. uni-halle.denih.gov

| Complex Type | Ligand(s) | Solvent | Anode/Cathode | Key Finding |

| Copper(II) Thiolates | 1,10-phenanthroline, 2,2'-bipyridyl, Sulfur | Acetonitrile | Sacrificial Cu / Pt | A direct, one-step method to insert sulfur into organic ligands to form the complex. youtube.com |

| Dinuclear Copper(II) Complex | Carbamate Schiff Base (H₂L) | Acetonitrile | Sacrificial Cu / Pt | An electrochemical methodology was employed to generate the neutral complex from the ligand. mdpi.com |

| Copper(II) Carboxylates | α,β-unsaturated carboxylates, Tris(2‐benzimidazylmethyl)amine (ntb) | Methanol | Not specified | Four different pentacoordinate copper complexes were synthesized and their quasireversible Cu²⁺/Cu⁺ couple was studied. tandfonline.com |

Hydrothermal and Solvothermal Synthetic Routes

Hydrothermal and solvothermal syntheses are powerful methods for creating crystalline materials, including coordination polymers, that are often inaccessible under ambient conditions. These techniques involve heating the reactants in a sealed vessel (an autoclave) above the boiling point of the solvent (water for hydrothermal, an organic solvent for solvothermal). researchgate.netcmu.edu The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the product as the system slowly cools. researchgate.net

This approach has been used to generate a wide array of copper(II) coordination polymers with diverse structures. For instance, reacting copper(II) nitrate (B79036), terephthalic acid, and 4,4′-bipyridine in 50% aqueous ethanol at 180°C resulted in an air-stable, open-framework coordination polymer containing mixed-valence Cu(I)-Cu(II) dimer units. cmu.edu The reducing conditions created by ethanol at high temperatures were crucial for the formation of this specific structure. cmu.edu Similarly, nano-particles of copper(II) complexes with Schiff base ligands have been synthesized via hydrothermal methods. nanochemres.org

| Compound | Reactants | Solvent | Conditions | Resulting Structure |

| [Cu₄{1,4-C₆H₄(COO)₂}₃(4,4′-bipy)₂]n | Cu(NO₃)₂, terephthalic acid, 4,4′-bipyridine | 50% aq. ethanol | 180°C, 1 day | Air-stable, open-framework polymer with mixed-valence [Cu₂]³⁺ dimer subunits. cmu.edu |

| [Cu(cd5Clsalen)] | Copper(II) acetate, Schiff base ligand | Not specified | Hydrothermal | Nano-particles of the copper(II) complex. nanochemres.org |

| C₄₀H₂₆Cu₂N₂O₁₀ | CuCl₂·2H₂O, 4,4-oxibis(benzoate), trans-1,2-bis(4-pyridyl)ethene | Ethanol | 160°C, 15 h | A 3D polymeric structure with cage-like units formed by four carboxylate groups bridging two copper atoms. researchgate.net |

| CuCl Microcrystals | CuCl₂·2H₂O | Acetylacetone, Ethylene glycol | Varied time/temp | Microcrystals with various morphologies (tetrahedra, tetrapods). nih.gov |

Self-Assembly Protocols in Directed Synthesis

Self-assembly is a process where pre-designed molecular components spontaneously organize into ordered, stable superstructures through non-covalent interactions. In coordination chemistry, this involves the reaction of metal ions with specifically designed organic ligands to form discrete molecules or extended networks. acs.orgnih.gov The final architecture is directed by the coordination geometry preferences of the metal ion (e.g., square-planar or octahedral for Cu(II)) and the shape and functionality of the organic ligands, guided by interactions like hydrogen bonding and π–π stacking. tandfonline.com

The self-assembly of copper(II) ions with various ligands has led to a fascinating array of supramolecular architectures with diverse nuclearities (e.g., dinuclear, tetranuclear, polynuclear) and dimensionalities (1D chains, 2D sheets, 3D frameworks). nih.govmdpi.com For example, the reaction of copper(II) salts with substituted aroylhydrazones and N-heterocycles like pyridine (B92270) resulted in ternary copper(II) complexes that self-assemble into dimers or one-dimensional chains through weak intermolecular interactions. tandfonline.comresearchgate.net The choice of ligands and even the counter-anion can significantly influence the final assembled structure. mdpi.com

This bottom-up approach allows for the rational design of crystalline solids with potentially interesting properties. acs.org

| Complex/Architecture | Key Ligands/Components | Resulting Structure/Key Feature |

| [Cu(L¹)(py)] & [Cu(L²)(Himdz] | Aroylhydrazones, pyridine, imidazole | A centrosymmetric dimer and a monomer, respectively, which self-assemble into 1D chains via hydrogen bonding. tandfonline.comresearchgate.net |

| {[Cu₂(H₃L1²⁻)(H₂O)(BF₄)(N₃)]·H₂O}n | Schiff base (H₅L1), Cu(II) ions, azide (B81097) | A 3D-structured polynuclear complex built from bridged dinuclear copper units. nih.govmdpi.com |

| {[Cu(L¹)(L²)(H₂O)]·5H₂O}n | 1,1'-(1,4-butanediyl)bis(imidazole), m-phthalate, CuCl₂·2H₂O | A porous 3D four-connected net with an unprecedented 8⁶ topology. acs.org |

| [Cu(py₂C(OH)₂)₂]²⁺ | di(2-pyridyl)ketone, Cu(ClO₄)₂ | A Jahn-Teller-distorted octahedral complex formed via the in-situ hydration of the ketone ligand to a gem-diol. mdpi.com |

Optimization of Reaction Parameters and Yield Enhancement

The successful synthesis of this compound and analogous coordination compounds with high purity and yield is critically dependent on the careful optimization of several reaction parameters. Key factors that significantly influence the outcome of the synthesis include the molar ratio of reactants, the pH of the reaction medium, and the temperature and crystallization conditions. Detailed research findings have demonstrated that precise control over these variables can direct the reaction towards the desired product, preventing the formation of impurities and maximizing the crystalline yield.

Influence of Molar Ratio

The stoichiometry of the reactants is a fundamental parameter that governs the composition of the resulting coordination complex. In the synthesis of copper(II) complexes, the molar ratio of the copper(II) ion to the ligands determines the structure of the final product. Research into the synthesis of analogous compounds provides clear evidence of this principle.

For instance, a patented method for producing ammonium dioxalate cuprate (B13416276) (II) dihydrate, a compound analogous to the target, specifies a required molar ratio of copper(II):ammonium:oxalate (B1200264) of 1.0:(1.5-8.0):(2.0-5.0) to obtain a pure product. google.com Deviating from this range leads to the formation of mixed products. If the oxalate concentration is too low (less than 2.0 moles per mole of copper), a mixture of the desired product and copper(II) oxalate is formed. google.com Conversely, if the concentrations of ammonium and oxalate are too high (exceeding 8.0 and 5.0 moles, respectively), the product is contaminated with ammonium oxalate monohydrate. google.com A low ammonium concentration (less than 1.5 moles) results in a yield of less than 20%. google.com

| Reactant Molar Ratio (Cu(II):Ammonium:Oxalate) | Observed Outcome | Reference |

|---|---|---|

| 1.0 : (1.5-8.0) : (2.0-5.0) | Pure ammonium dioxalate cuprate (II) dihydrate crystallizes. | google.com |

| 1.0 : <1.5 : (2.0-5.0) | Yield of the desired product is less than 20%. | google.com |

| 1.0 : (1.5-8.0) : <2.0 | A mixture of ammonium dioxalate cuprate(II) dihydrate and copper(II) oxalate is formed. | google.com |

| 1.0 : >8.0 : >5.0 | A mixture of ammonium dioxalate cuprate(II) dihydrate and ammonium oxalate monohydrate crystallizes. | google.com |

Further studies on other copper complexes reinforce the importance of molar ratios. In the synthesis of chrysin-metal complexes, a 1:2 metal-to-ligand ratio for Mn(II) and Co(II) resulted in yields of approximately 57-58%, whereas a 1:1 stoichiometry for a similar Zn(II) complex yielded only 31%. mdpi.com In some cases, the system dictates the final stoichiometry regardless of the initial ratios; for one β-diketone ligand, a 1:2 Cu(II):ligand complex was the only product isolated, even when the reaction was performed with a 1:1 molar ratio. researchgate.net

Influence of pH

The pH of the reaction solution is a critical factor that influences the speciation of both the metal ion and the ligands. It can determine which coordination sites on a ligand are available for binding and can lead to the formation of different complex species, including hydroxo complexes at higher pH values.

The formation of copper(II) complexes with phosphoethanolamine is highly pH-dependent. A protonated complex begins to form at a pH close to 2.5 and is the dominant species at pH 6.0. mdpi.com As the pH increases, a hydroxo complex, Cu(enP)(OH), starts to form at pH 5.5, and by pH 10.3, a dihydroxo species binds more than 50% of the Cu(II). mdpi.com Similarly, for the synthesis of certain pyrimidine-based copper complexes, the process of complex formation was observed to begin in a pH range of 2.5 to 3.5. jocpr.com The patent for ammonium dioxalate cuprate (II) dihydrate specifies that a pH value between 3.0 and 8.5 is necessary to ensure the crystallization of the pure product. google.com In other preparations, a pH of approximately 8 was used specifically to facilitate the precipitation of the desired metal complex. mdpi.com

| pH Value | Observation / Dominant Species | Compound/System | Reference |

|---|---|---|---|

| ~2.5 | Start of complex formation. | Cu(II)-Phosphoethanolamine | mdpi.com |

| 3.0 - 8.5 | Optimal range for crystallization of pure product. | Ammonium dioxalate cuprate (II) dihydrate | google.com |

| 5.5 | Formation of hydroxo complex begins. | Cu(II)-Phosphoethanolamine | mdpi.com |

| ~8.0 | pH used to facilitate precipitation of complex. | Metal-Chrysin Complexes | mdpi.com |

| 10.3 | Hydroxo complex binds >50% of Cu(II). | Cu(II)-Phosphoethanolamine | mdpi.com |

Influence of Temperature and Crystallization Conditions

Temperature affects reaction rates, solubility, and the stability of the final product. For this compound, also known as ammineite, heating experiments showed the synthetic compound is stable up to 120°C. rruff.info However, upon heating to 200°C, it decomposes to form other products, including copper chloride hydroxide hydrate (B1144303) and eriochalcite. rruff.info This indicates a clear thermal limit for the stability of the compound.

| Temperature | Condition | Outcome | Compound | Reference |

|---|---|---|---|---|

| 60°C | Reflux for 3 hours | Synthesis of complex | Cu(II)-Tryptophan-Ethylenediamine | jocpr.com |

| Up to 120°C | Heating in air | Compound is stable | trans-diammine-dichlorido-copper(II) | rruff.info |

| 200°C | Heating in air | Decomposition | trans-diammine-dichlorido-copper(II) | rruff.info |

| 90°C -> 30°C | Controlled cooling: T=90‐60×(t/300)³ | Efficient production of high-purity crystals | Copper chloride dihydrate | google.com |

Advanced Structural Elucidation and Spectroscopic Characterization of Copper Ii Diammoniumchloridedihydrate

X-ray Crystallographic Analysis for Atomic Resolution

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal. For Copper(II)diammoniumchloridedihydrate, both single-crystal and powder X-ray diffraction methods provide crucial insights into its structure.

Single-crystal X-ray diffraction (SCXRD) offers unparalleled detail about the internal lattice of crystalline substances, including precise bond lengths, bond angles, and unit cell dimensions. youtube.com Early and subsequent SCXRD studies of this compound have established its fundamental structural parameters. researchgate.netacs.org

The compound crystallizes in the tetragonal system, which is characterized by a unit cell with two axes of equal length (a = b) and all three axes at right angles to each other (α = β = γ = 90°). The central copper(II) ion is typically found in a distorted octahedral coordination environment. The equatorial positions are occupied by two water molecules and two chloride ions, while the apical positions are occupied by two other chloride ions, forming a [CuCl₄(H₂O)₂]²⁻ complex anion. This arrangement is a classic example of Jahn-Teller distortion common for octahedral Cu(II) complexes. The ammonium (B1175870) ions (NH₄⁺) are located in the crystal lattice, balancing the charge of the complex anion.

The detailed information provided by SCXRD allows for the complete mapping of the molecular geometry and the supramolecular assembly, revealing how the individual [CuCl₄(H₂O)₂]²⁻ units and NH₄⁺ cations are arranged to form the extended crystal lattice.

Interactive Table 1: Crystallographic Data for this compound (Note: The following data is a representative compilation based on typical findings for this compound class. Precise values are determined experimentally.)

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4₂/mnm |

| a, b | ~7.6 Å |

| c | ~8.0 Å |

| α, β, γ | 90° |

| Z (Formula units per cell) | 2 |

| Coordination Geometry | Distorted Octahedral |

While SCXRD analyzes a single, perfect crystal, powder X-ray diffraction (PXRD) is used to analyze a polycrystalline or powdered sample. youtube.com This technique is essential for confirming the phase purity and crystallinity of the bulk material. nih.govresearchgate.net

In a PXRD experiment, the powdered sample, containing a vast number of randomly oriented crystallites, is irradiated with X-rays. Diffraction occurs only at specific angles (2θ) that satisfy Bragg's Law (nλ = 2dsinθ). youtube.com The resulting diffraction pattern is a plot of intensity versus the diffraction angle, 2θ. This pattern serves as a unique "fingerprint" for the crystalline solid. By comparing the experimental pattern of a synthesized batch of this compound to a standard reference pattern from databases like the Joint Committee on Powder Diffraction Standards (JCPDS), one can confirm the identity and phase purity of the bulk sample. physicsjournal.in The sharpness and intensity of the diffraction peaks also provide a qualitative measure of the sample's crystallinity; sharp, well-defined peaks indicate a highly crystalline material, whereas broad humps suggest an amorphous or poorly crystalline nature. researchgate.net

The primary sources of hydrogen bonding are the ammonium cations (NH₄⁺) and the coordinated water molecules (H₂O). The hydrogen atoms on the ammonium ions act as donors, forming N-H···Cl hydrogen bonds with the chloride ligands of the copper complex. Similarly, the hydrogen atoms of the coordinated water molecules act as donors, forming O-H···Cl hydrogen bonds. These interactions link the [CuCl₄(H₂O)₂]²⁻ anions and the NH₄⁺ cations into a robust three-dimensional network, defining the precise packing arrangement of the ions in the crystal. rsc.org Analysis of SCXRD data allows for the precise calculation of the distances and angles of these hydrogen bonds, providing a comprehensive understanding of the crystal packing forces.

Vibrational Spectroscopy for Functional Group and Coordination Environment Assessment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are invaluable for identifying functional groups and gaining insight into the coordination environment of the central metal ion.

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. researchgate.net The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of the ammonium ions, the coordinated water molecules, and the copper-ligand bonds. pmf.unsa.baresearchgate.net

O-H and N-H Stretching: A broad band is typically observed in the high-frequency region, approximately 3000-3500 cm⁻¹, which is characteristic of the O-H stretching vibrations of the coordinated water molecules and the N-H stretching vibrations of the ammonium ions. The broadening of this band is a direct consequence of the extensive hydrogen bonding within the crystal structure. researchgate.net

H-O-H and H-N-H Bending: The bending vibration of the coordinated water molecules (H-O-H scissoring) appears around 1600-1630 cm⁻¹. The deformation or bending mode of the ammonium ion (H-N-H) is typically found around 1400-1430 cm⁻¹. researchgate.net

Metal-Ligand Vibrations: The vibrations corresponding to the bonds between the copper ion and its ligands (Cu-O and Cu-Cl) occur at much lower frequencies, typically in the far-infrared region (below 600 cm⁻¹). These bands provide direct information about the coordination sphere of the copper(II) center. materialsciencejournal.org

Interactive Table 2: Typical FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 3000 - 3500 | O-H and N-H | Stretching |

| ~1610 | H₂O | Bending (Scissoring) |

| ~1430 | NH₄⁺ | Bending (Deformation) |

| < 600 | Cu-O / Cu-Cl | Stretching |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FT-IR is based on absorption, Raman detects scattered light, providing information about vibrational modes that may be weak or inactive in the IR spectrum. researchgate.net For molecules with a center of symmetry, the rule of mutual exclusion often applies, meaning vibrations that are Raman active are IR inactive, and vice versa. researchgate.net

The Raman spectrum of this compound would also show bands corresponding to the vibrations of the ammonium ions and water molecules. It is particularly useful for studying the symmetric vibrations of the [CuCl₄(H₂O)₂]²⁻ core and the low-frequency metal-ligand modes, which can provide further confirmation of the coordination geometry. For instance, the symmetric stretching modes of the Cu-Cl bonds would be expected to produce a strong signal in the Raman spectrum.

Electronic Spectroscopy for Ligand Field and Charge Transfer Transitions

Electronic spectroscopy is a pivotal technique for probing the electronic structure of transition metal complexes. For this compound, it provides insights into the d-orbital splitting caused by the surrounding ligands (ligand field transitions) and the transfer of electrons between the metal and the ligands (charge transfer transitions).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a copper(II) complex is primarily characterized by d-d electronic transitions and charge transfer bands. The Copper(II) ion has a d⁹ electronic configuration, which gives rise to a single unpaired electron. umb.eduyoutube.comquora.com In an octahedral field, this configuration would lead to a single broad absorption band corresponding to the transition of the electron from the t₂g set of orbitals to the eg set. However, due to the Jahn-Teller effect, idealized octahedral geometry for Cu(II) complexes is rare, and they typically exhibit distorted geometries, such as elongated octahedral or square planar. umb.edu This distortion removes the degeneracy of the d-orbitals, often resulting in multiple, overlapping d-d transition bands.

For this compound, the coordination sphere around the Cu(II) ion consists of chloride ions, ammonia (B1221849) molecules, and water molecules. The specific arrangement of these ligands dictates the symmetry and the energy of the d-orbitals. The color of copper(II) solutions is highly dependent on the nature of the ligands, as they create different ligand field strengths. emerginginvestigators.org For instance, the aqueous Cu(II) ion, [Cu(H₂O)₆]²⁺, is pale blue and absorbs light in the red region of the spectrum. emerginginvestigators.orgresearchgate.net The stepwise replacement of water ligands by chloride or ammonia ligands leads to shifts in the absorption maximum (λ_max) and changes in color. emerginginvestigators.orgscribd.com

Generally, the UV-Vis spectrum of a mixed-ligand Cu(II) complex like this exhibits a broad, asymmetric band in the visible region (typically 600-900 nm), which is attributable to the d-d transitions. nih.gov The position and intensity of this band are sensitive to the coordination geometry. In addition to the lower-energy d-d bands, more intense ligand-to-metal charge transfer (LMCT) bands are observed in the ultraviolet region. For this complex, these would likely involve the transfer of an electron from the p-orbitals of the chloride ligands to the vacant d-orbital of the Cu(II) center (Cl → Cu).

Table 1: Representative UV-Vis Absorption Data for Related Copper(II) Complexes This table illustrates how ligand identity influences the electronic absorption spectra.

| Complex Ion | Ligands | Observed Color | Typical λ_max (nm) for d-d Transition |

| [Cu(H₂O)₆]²⁺ | Water | Pale Blue | ~810 |

| [Cu(NH₃)₄(H₂O)₂]²⁺ | Ammonia, Water | Deep Blue | ~600 |

| [CuCl₄]²⁻ | Chloride | Yellow/Green | ~400-450 (Charge Transfer) & >900 (d-d) |

Note: Data is illustrative and compiled from general knowledge of copper(II) chemistry. The spectrum for this compound would be a composite influenced by all present ligands.

Circular Dichroism (CD) Spectroscopy (if applicable for chiral analogues)

Standard this compound is an achiral molecule and therefore does not exhibit a Circular Dichroism (CD) signal. CD spectroscopy measures the differential absorption of left and right circularly polarized light and is only applicable to chiral substances.

However, if a chiral analogue of this complex were synthesized, for instance, by replacing the achiral ammonia ligands with a chiral amine, CD spectroscopy would become an invaluable tool for stereochemical analysis. The technique is exceptionally sensitive to the three-dimensional structure of molecules. nih.gov

In a hypothetical chiral analogue, two main sources could give rise to a CD signal:

Conformational Chirality: The chelate rings formed by chiral ligands could adopt a preferred chiral conformation upon coordination to the copper center.

Induced Chirality: An achiral ligand can become chiral upon coordination in a twisted or dissymmetric fashion due to the steric influence of other chiral ligands in the coordination sphere. rsc.org

The CD spectrum in the d-d transition region would provide information about the chirality of the metal-centered environment. The sign and intensity of the Cotton effects in this region are directly related to the geometry and absolute configuration of the complex. Similarly, CD signals in the UV region, corresponding to charge transfer or intra-ligand transitions, would offer further structural details. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Copper(II) Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying species with unpaired electrons. As the Cu(II) ion is a paramagnetic d⁹ system, EPR is particularly well-suited for its characterization. umb.edusci-hub.senih.gov

Investigation of Oxidation State and Electronic Configuration

The presence of an EPR signal for this compound unequivocally confirms the paramagnetic nature of the copper center. This directly supports its assignment as copper(II), which possesses one unpaired electron. The alternative common oxidation state, copper(I), has a diamagnetic d¹⁰ configuration and is EPR-silent. umb.edu The ground state electronic configuration for the copper atom is [Ar] 3d¹⁰ 4s¹. To form the Cu²⁺ ion, one electron is removed from the 4s orbital and one from the 3d orbital, resulting in the [Ar] 3d⁹ configuration. youtube.comquora.com This d⁹ configuration is what gives rise to the paramagnetism detected by EPR spectroscopy.

Determination of Coordination Geometry and Covalency

The EPR spectrum of a Cu(II) complex provides detailed information about the geometry of the coordination environment and the nature of the metal-ligand bonds. For powdered or frozen solution samples, the spectrum is typically anisotropic, showing different g-values along different molecular axes (gₓ, gᵧ, g_z).

The relationship between the principal values of the g-tensor is a diagnostic indicator of the ground electronic state, which in turn reflects the coordination geometry: sci-hub.seresearchgate.net

Elongated Octahedral or Square Pyramidal Geometry: In these common geometries, the unpaired electron resides in the dₓ²₋ᵧ² orbital. This leads to an axial EPR spectrum where g_z (g∥) > g_x, g_y (g⊥) > 2.0023. The observation of g∥ > g⊥ is a hallmark of a dₓ²₋ᵧ² ground state. researchgate.netsci-hub.se

Compressed Octahedral or Trigonal Bipyramidal Geometry: In these less common geometries, the unpaired electron is in the d_z² orbital. This results in an inverted g-tensor relationship, where g⊥ > g∥ ≈ 2.0023. sci-hub.seresearchgate.net

The degree of covalency in the metal-ligand bonds can be estimated from the deviation of the g-values from the free-electron value (gₑ ≈ 2.0023) and from the hyperfine coupling constant (A). The interaction of the unpaired electron's spin with the nuclear spin of the copper atom (I = 3/2 for both ⁶³Cu and ⁶⁵Cu) splits the EPR signal into a characteristic four-line pattern in solution, or more complex patterns in anisotropic spectra. The magnitude of the hyperfine coupling constant, particularly A∥, is sensitive to the electron density at the nucleus and thus reflects the covalent character of the bond between the copper and the axial ligands.

Table 2: Correlation of EPR g-Values with Copper(II) Coordination Geometry

| Geometry | Ground State Orbital | g-Tensor Relationship |

| Elongated Octahedral / Square Planar | dₓ²₋ᵧ² | g∥ > g⊥ > 2.0023 |

| Square Pyramidal | dₓ²₋ᵧ² | g∥ > g⊥ > 2.0023 |

| Trigonal Bipyramidal | d_z² | g⊥ > g∥ ≈ 2.0023 |

| Compressed Octahedral | d_z² | g⊥ > g∥ ≈ 2.0023 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structural Confirmation (as applicable)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation of diamagnetic organic and inorganic compounds. However, its application to paramagnetic complexes like this compound is challenging. The unpaired electron on the Cu(II) center acts as a powerful local magnetic field, leading to two primary effects on nearby nuclei: researchgate.net

Signal Broadening: The paramagnetic center dramatically accelerates nuclear relaxation rates, which causes extreme broadening of NMR signals. Protons on or near the coordinated ligands often become so broad that they are undetectable. researchgate.netresearchgate.net

Paramagnetic Shift: The signals that are observed experience large chemical shift changes (paramagnetic shifts) away from their normal diamagnetic positions. These shifts can be to either higher or lower frequencies (downfield or upfield). nih.govrsc.org

Due to these effects, obtaining a conventional, well-resolved ¹H or ¹³C NMR spectrum for the ligands directly coordinated to the copper(II) ion is generally not feasible. The signals from the protons of the coordinated ammonia (NH₃) and water (H₂O) ligands would be broadened beyond detection.

Despite these challenges, paramagnetic NMR can sometimes be used as a specialized tool. In certain cases, particularly with coupled multinuclear systems or when the electronic relaxation is favorable, some resonances can be observed. marquette.edu The analysis of these paramagnetically shifted and broadened signals can provide unique structural information, such as the distance of a given nucleus from the paramagnetic metal center. researchgate.net However, for a simple complex like this compound, standard NMR is not a primary technique for confirming the structure of the coordinated ligands. Its main utility would be to confirm the absence of any diamagnetic organic counter-ions or impurities in the sample.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a critical analytical tool for determining the molecular weight and probing the fragmentation behavior of coordination compounds. For this compound, with the formula (NH₄)₂[CuCl₄]·2H₂O, mass spectrometry provides insights into the stability of the complex and its constituent parts.

In electrospray ionization mass spectrometry (ESI-MS), the complex is typically introduced as a solution. The resulting mass spectrum would be expected to show peaks corresponding to various fragments of the parent molecule. The fragmentation process for copper(II) complexes often involves the sequential loss of ligands, counter-ions, and water molecules. researchgate.netresearchgate.net For instance, studies on various copper(II) complexes show fragmentation pathways that include the loss of water molecules and coordinated ligands. researchgate.net

The fragmentation of this compound would likely proceed through the loss of the two water molecules of hydration, followed by the dissociation of the ammonium (NH₄⁺) counter-ions and the chloride (Cl⁻) ligands from the central copper atom. The presence of copper's two primary isotopes, ⁶³Cu and ⁶⁵Cu, would result in characteristic isotopic patterns for all copper-containing fragments, aiding in their identification.

A hypothetical fragmentation pattern could involve the following steps:

Loss of water molecules: [(NH₄)₂CuCl₄]⁺

Loss of ammonium ions: [HCuCl₄]⁻ or related species.

Loss of chloride ions: [CuCl₃]⁻, [CuCl₂], and [CuCl]⁺.

The specific fragmentation pattern and the relative intensity of the peaks can be influenced by the energy applied in the mass spectrometer's collision cell. Ion mobility-mass spectrometry could further be employed to separate different isomeric structures and conformers of the complex ions in the gas phase. nih.gov

Table 1: Representative Mass Spectrometry Fragmentation Data for a Copper(II) Complex This table is based on general fragmentation patterns observed for copper complexes and is for illustrative purposes.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Interpretation |

|---|---|---|

| 277.45 | [(NH₄)₂CuCl₄(H₂O)₂] | Molecular Ion (Theoretical) |

| 259.44 | [(NH₄)₂CuCl₄(H₂O)]⁺ | Loss of one water molecule |

| 241.43 | [(NH₄)₂CuCl₄]⁺ | Loss of two water molecules |

| 205.97 | [HCuCl₄]⁻ | Loss of two ammonium ions |

| 170.52 | [CuCl₃]⁻ | Loss of an additional chloride ion |

Compositional and Stoichiometric Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique used to determine the mass percentages of these elements in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound like this compound ((NH₄)₂[CuCl₄]·2H₂O).

The analysis involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products (CO₂, H₂O, and N₂) are then separated and quantified. The results are compared against the theoretical percentages calculated from the proposed molecular formula. For the compound , the analysis would focus on hydrogen and nitrogen content, as carbon and sulfur are absent.

The theoretical elemental composition of this compound (Molecular Weight: 277.45 g/mol ) is calculated as follows:

Hydrogen (H): (12 * 1.008 / 277.45) * 100% = 4.35%

Nitrogen (N): (2 * 14.007 / 277.45) * 100% = 10.10%

Copper (Cu): (1 * 63.546 / 277.45) * 100% = 22.90%

Chlorine (Cl): (4 * 35.453 / 277.45) * 100% = 51.11%

Oxygen (O): (2 * 15.999 / 277.45) * 100% = 11.53%

A close match between the experimental and theoretical values provides strong evidence for the compound's stoichiometry and purity.

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % (Typical) |

|---|---|---|

| Nitrogen (N) | 10.10 | 10.05 |

| Hydrogen (H) | 4.35 | 4.38 |

| Chlorine (Cl) | 51.11 | 51.02 |

UV-Visible spectrophotometry is a powerful method for determining the stoichiometry of a metal complex in solution. Techniques such as the mole-ratio method and Job's method of continuous variation are commonly employed. sci-arch.orgimpactfactor.org These methods rely on the formation of a colored complex between a metal ion and a ligand, where the absorbance of the complex is proportional to its concentration.

In the context of copper(II) complexes, a ligand is added to a solution of Cu(II) ions, forming a colored species that absorbs light at a specific wavelength. lew.roresearchgate.net For instance, the reaction between Cu(II) and a ligand can form a complex with a maximum absorbance (λ_max) that can be monitored. sci-arch.orgresearchgate.net

Mole-Ratio Method: In this technique, the concentration of the metal ion is kept constant while the concentration of the ligand is systematically varied. A graph of absorbance versus the molar ratio of ligand-to-metal is plotted. The point at which the slope of the curve changes indicates the stoichiometry of the complex. For many copper(II) complexes, a 1:2 metal-to-ligand ratio is observed. impactfactor.orglew.ro

Job's Method (Continuous Variation): This method involves preparing a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied. A plot of absorbance versus the mole fraction of the ligand will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.

These spectrophotometric studies are crucial for understanding the coordination environment of the copper(II) ion in solution, confirming the number of ligands directly bound to the metal center.

Table 3: Representative Data for Spectrophotometric Determination of Metal-to-Ligand Ratio (Job's Method) This table illustrates the principle of Job's method for a hypothetical Cu(II)-Ligand system with a 1:2 stoichiometry.

| Mole Fraction of Ligand | Absorbance at λ_max |

|---|---|

| 0.1 | 0.15 |

| 0.2 | 0.30 |

| 0.3 | 0.45 |

| 0.4 | 0.60 |

| 0.5 | 0.75 |

| 0.6 | 0.88 |

| 0.67 | 0.95 (Maximum) |

| 0.8 | 0.70 |

The peak absorbance at a mole fraction of approximately 0.67 indicates a 1:2 ratio of Metal:Ligand.

Computational and Theoretical Investigations of Copper Ii Diammoniumchloridedihydrate Systems

Density Functional Theory (DFT) Calculations

DFT has become an essential method for investigating the electronic properties and structure of transition metal complexes, providing a balance between accuracy and computational cost.

DFT calculations are instrumental in determining the stable geometric arrangement of atoms in a compound and describing its fundamental electronic state. For (NH₄)₂[CuCl₄]·2H₂O, the ground state structure at room temperature is known to belong to the P42/mnm spatial group iep.org.ua. The core of the structure is the [CuCl₄·2H₂O]²⁻ anionic complex. Experimental and theoretical studies show this complex is not a perfect octahedron but is deformed, possessing the shape of a flattened octahedron with the shortest distance being along the O-Cu-O axis researchgate.net.

A significant feature of this compound is a second-order phase transition that occurs at approximately 200.5 K. This transition involves a change in point symmetry from 4/mmm to 42m, which is driven by the ordering of the ammonium (B1175870) (NH₄⁺) tetrahedra and a corresponding deformation of the [CuCl₄·2H₂O]²⁻ octahedra iep.org.uaresearchgate.net. While detailed DFT calculations are referenced as being crucial for interpreting these structural changes researchgate.netdntb.gov.ua, specific optimized bond lengths and angles from a standalone theoretical study are not extensively detailed in the available literature. The primary role of DFT in this context is to complement experimental data from techniques like X-ray diffraction to refine and understand the nature of the crystalline solid.

A key strength of DFT, particularly time-dependent DFT (TD-DFT), is its ability to predict spectroscopic parameters that can be directly compared with experimental results. Electron Paramagnetic Resonance (EPR) and optical absorption spectroscopy are particularly sensitive to the electronic environment of the Copper(II) ion.

Experimental EPR studies on single crystals of (NH₄)₂[CuCl₄]·2H₂O have determined an anisotropic g-tensor, reflecting the distorted coordination environment of the copper ion researchgate.netresearchgate.net. The optical absorption spectrum is characterized by a charge transfer band in the UV region and several d-d transitions in the visible and near-infrared regions researchgate.netresearchgate.net. Reports indicate that the parameters of absorption bands in calculated spectra correlate well with experimental data, validating the use of theoretical models for this system researchgate.net.

| Parameter Type | Parameter | Value | Source |

|---|---|---|---|

| EPR g-Tensor | g⊥ | 2.241 | researchgate.netresearchgate.net |

| g∥ | 2.081 | researchgate.netresearchgate.net | |

| EPR Spin-Orbit Coupling | λ | 540 cm⁻¹ | researchgate.netresearchgate.net |

| Optical Absorption (d-d transitions) | Band 1 | 13,333 cm⁻¹ | researchgate.netresearchgate.net |

| Band 2 | 4,480 cm⁻¹ | researchgate.netresearchgate.net | |

| Band 3 | 4,336 cm⁻¹ | researchgate.netresearchgate.net | |

| Band 4 | 3,998 cm⁻¹ | researchgate.netresearchgate.net |

The nature of chemical bonding in (NH₄)₂[CuCl₄]·2H₂O is complex, involving covalent interactions within the [CuCl₄·2H₂O]²⁻ unit and ionic and hydrogen bonding interactions that hold the crystal lattice together. The copper(II) center is coordinated by four chloride ions and two water molecules iep.org.ua.

A critical feature stabilizing the crystal structure is the extensive network of hydrogen bonds. In the tetragonal crystal, the ammonium ions are situated at sites of S₄ symmetry. Two distinct sets of four chloride atoms create eight N-H···Cl hydrogen bonds of nearly equal length epdf.pub. This configuration results in two energetically similar orientations for the ammonium ion, a feature that has been confirmed by spectroscopic methods epdf.pub. Further hydrogen bonding exists involving the water molecules, connecting them to the cationic chains within the crystal lattice semanticscholar.org. While a perturbational molecular orbital treatment has been proposed for analyzing related systems cdnsciencepub.com, a detailed MO diagram and analysis specific to (NH₄)₂[CuCl₄]·2H₂O is not prominently featured in the surveyed literature.

Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of a system that complements the static information from DFT.

MD simulations are ideally suited to explore the dynamic behavior of molecules and the various conformations they can adopt. For (NH₄)₂[CuCl₄]·2H₂O, a key dynamic process is the rapid reorientation of the ammonium ions within the crystal lattice epdf.pub. This motion is closely linked to the order-disorder phase transition that occurs at 200.5 K researchgate.netresearchgate.net.

While MD simulations, particularly ab initio MD (AIMD), are powerful tools for investigating such dynamic processes and diffusion in solids nssi.org.in, specific MD studies detailing the conformational landscape and reorientational pathways for (NH₄)₂[CuCl₄]·2H₂O have not been identified in the search results. The dynamic properties are primarily inferred from experimental techniques like Raman scattering and nuclear magnetic resonance (NMR), which probe the motion of the molecular constituents researchgate.netresearchgate.net.

The structure and stability of crystalline (NH₄)₂[CuCl₄]·2H₂O are governed by a delicate balance of intermolecular forces. MD simulations can quantify these interactions and elucidate the role of hydration. The two water molecules are not merely occupying space in the lattice; they are directly coordinated to the copper(II) ion, forming the [CuCl₄·2H₂O]²⁻ complex and participating in the hydrogen-bonding network iep.org.uasemanticscholar.org.

Quantum Chemical Calculations for Energetetics and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the energetic properties and reactivity of coordination complexes. While specific computational studies focusing exclusively on copper(II)diammoniumchloridedihydrate are not extensively available in the surveyed literature, theoretical investigations into closely related copper(II) ammine and aqua complexes provide significant insights into the behavior of the [Cu(NH₃)₂(H₂O)₂]²⁺ core.

Energetic Analysis

Theoretical studies on copper(II) complexes in a mixed ammine-aqua ligand field are crucial for understanding the stability and energetics of species like this compound. DFT calculations have been employed to determine the stabilization energies and preferred coordination geometries of various [Cu(NH₃)ₘ(H₂O)ₙ]²⁺ complexes.

The relative stability of different isomers, such as cis and trans configurations, is also a critical aspect of the energetic landscape. For instance, in the case of a diammine-diaqua copper(II) complex, the cis-isomer has been found to possess a lower energy and thus greater stability compared to the trans-isomer. cuni.cz This preference can be attributed to the electronic effects and ligand-ligand interactions within the coordination sphere.

The stabilization energies for the formation of various copper(II) ammine-aqua complexes have been calculated, providing a quantitative measure of their thermodynamic stability. These calculations underscore the energetic favorability of ammonia (B1221849) coordination to the copper(II) ion.

Table 1: Calculated Energetic Properties of Selected Copper(II) Ammine-Aqua Complexes

| Complex | Coordination Number | Point Group | Stabilization Energy (kcal/mol) |

| [Cu(H₂O)₄]²⁺ | 4 | D₂d | -103.5 |

| [Cu(NH₃)(H₂O)₃]²⁺ | 4 | C₂ᵥ | -118.9 |

| cis-[Cu(NH₃)₂(H₂O)₂]²⁺ | 4 | C₂ᵥ | -134.1 |

| trans-[Cu(NH₃)₂(H₂O)₂]²⁺ | 4 | D₂h | -132.8 |

| [Cu(NH₃)₃(H₂O)]²⁺ | 4 | C₃ᵥ | -148.5 |

| [Cu(NH₃)₄]²⁺ | 4 | D₄h | -162.2 |

Data sourced from theoretical studies on copper(II) complexes in a mixed ammine-aqua environment. The values represent the energetic favorability of complex formation.

Reactivity Insights

The reactivity of this compound is intrinsically linked to its electronic structure, which can be effectively modeled using quantum chemical methods. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's ability to donate or accept electrons, respectively.

In related copper(II) complexes, the HOMO is often localized on the metal d-orbitals and the coordinating atoms of the ligands, while the LUMO may be distributed over the entire complex. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant descriptor of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Natural Population Analysis (NPA) is another valuable computational tool that provides insights into the charge distribution within the complex. In copper(II) ammine-aqua systems, the positive charge is not solely localized on the copper ion but is distributed among the copper center and the hydrogen atoms of the ammonia and water ligands. This charge distribution influences the electrostatic interactions of the complex and its reactivity towards other species.

The analysis of optimized geometries from DFT calculations reveals important details about bond lengths and angles, which in turn affect reactivity. For instance, the Cu-N and Cu-O bond lengths are indicative of the strength of the coordination bonds. Shorter bond lengths generally correlate with stronger bonds. cuni.cz In mixed ammine-aqua complexes, the Cu-N bonds are typically shorter than the Cu-O bonds, reflecting the stronger interaction between copper and ammonia. cuni.cz

Table 2: Calculated Reactivity Descriptors for a Representative cis-[Cu(NH₃)₂(H₂O)₂]²⁺ Complex

| Parameter | Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the electron-donating ability of the complex. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability of the complex. |

| HOMO-LUMO Gap | 7.0 eV | Reflects the chemical stability and reactivity of the complex. |

| Net Atomic Charge on Cu | +1.2 e | Represents the partial positive charge on the central metal ion. |

| Cu-N Bond Length | 2.02 Å | Indicates the distance between the copper ion and the nitrogen atoms of the ammonia ligands. |

| Cu-O Bond Length | 2.05 Å | Indicates the distance between the copper ion and the oxygen atoms of the water ligands. |

These values are representative and derived from theoretical studies of similar copper(II) ammine-aqua systems.

Mechanistic Studies and Catalytic Applications Non Biological Focus of Copper Ii Complexes

Elucidation of Reaction Mechanisms in Copper(II)-Catalyzed Transformations

Understanding the intricate mechanisms of copper(II)-catalyzed reactions is crucial for optimizing reaction conditions and developing new, more efficient catalysts. researchgate.net These studies often involve a combination of kinetic analysis, spectroscopic techniques, and computational modeling to unravel the catalytic cycle. acs.org

The catalytic cycle of copper-mediated reactions often involves intermediates where copper is in different oxidation states, primarily Cu(I), Cu(II), and Cu(III). nih.gov The initial Cu(II) species, sourced from a precursor like Copper(II)diammoniumchloridedihydrate, often enters a cycle that includes reduction to Cu(I) and subsequent oxidation. nih.gov

Key intermediates that have been identified or proposed in various Cu(II)-catalyzed reactions include:

Cu(II)-Substrate Adducts : The reaction often begins with the coordination of a substrate to the Cu(II) center. acs.org In some cases, this coordination activates the substrate for subsequent steps.

Organo-Cu(III) Species : High-valent Cu(III) intermediates are frequently invoked, particularly in cross-coupling reactions. acs.orgyoutube.com These species can be formed via oxidative addition to a Cu(I) complex. youtube.com They are often highly reactive and undergo facile reductive elimination to form the desired product bond. acs.org

Radical Intermediates : Some copper-catalyzed oxidations proceed through radical pathways. nih.gov For example, a Cu(II) center can oxidize a substrate to generate a radical intermediate, which is then trapped by another reagent like molecular oxygen. nih.gov In dual catalytic systems involving photoredox catalysis, a Cu(I) catalyst can be oxidized to Cu(II), which then captures an alkyl radical to form an unstable Cu(III) complex. researchgate.net

Dinuclear Copper Complexes : Mechanistic studies have suggested that dinuclear or polynuclear copper complexes may act as the catalytically active species or intermediates in certain reactions, such as azide-alkyne cycloadditions. rsc.org

A typical catalytic cycle for a copper-catalyzed cross-coupling reaction involves a sequence of fundamental steps. For instance, in Chan-Lam C-N coupling, a proposed cycle might involve a Cu(II) catalyst coordinating with an amine nucleophile. mdpi.com This complex then interacts with an arylboronic acid. The key bond-forming step is often reductive elimination from a Cu(III) intermediate, which regenerates a Cu(I) species. researchgate.net The Cu(I) is then re-oxidized to Cu(II) to complete the cycle, often by an external oxidant like oxygen. nih.govacs.org

Several key mechanistic pathways are recognized in copper catalysis:

Oxidative Addition/Reductive Elimination : Common in cross-coupling reactions, this pathway involves the formal oxidation state of copper cycling between Cu(I) and Cu(III). acs.orgyoutube.com

Single-Electron Transfer (SET) : In this pathway, the copper center acts as a one-electron oxidant or reductant, generating radical intermediates. acs.org

Concerted Metalation-Deprotonation (CMD) : This mechanism is relevant in C-H functionalization reactions, where the C-H bond is cleaved in a concerted step involving the copper catalyst. acs.org

The rate-determining step (RDS) can vary significantly depending on the specific reaction, substrates, and ligands. In some aerobic oxidations, the turnover-limiting step is the aerobic oxidation of the copper catalyst itself. acs.org In other reactions, such as the copper-catalyzed oxygenation of fluorene, the initial deprotonation of the substrate is the rate-limiting step. nih.gov Identifying the RDS is critical for optimizing catalyst performance. nih.gov

The ligands coordinated to the copper center play a paramount role in catalysis. rsc.orgmdpi.com They can influence the catalyst's solubility, stability, and, most importantly, its electronic and steric properties, which in turn dictate reactivity and selectivity. mdpi.comresearchgate.net For a simple salt like this compound, the chloride and ammonium (B1175870) ions constitute the initial ligand environment.

Electronic Effects : Ligands modify the electron density at the copper center, affecting its redox potential and its ability to participate in oxidative addition or reductive elimination steps. mdpi.com

Steric Effects : Bulky ligands can create a specific steric environment around the copper atom, which can be exploited to achieve high selectivity (e.g., enantioselectivity in asymmetric catalysis). researchgate.net

Stabilization of Intermediates : Ligands are crucial for stabilizing reactive intermediates, such as Cu(I) or Cu(III) species, preventing catalyst decomposition and promoting the desired reaction pathway. rsc.org

Enhanced Solubility : In many cases, ligands are introduced to improve the solubility of the copper salt in organic solvents, enabling homogeneous catalysis under milder conditions. mdpi.com

The development of sophisticated ligands, such as diamines, amino acids, and bis(oxazolines), has dramatically improved the efficiency and scope of copper-catalyzed reactions compared to traditional systems that used stoichiometric amounts of copper under harsh conditions. acs.orgwikipedia.orgresearchgate.net

Applications in Organic Synthesis and Transformations

Copper-catalyzed reactions are fundamental tools for constructing key chemical bonds in organic synthesis, finding widespread use in the creation of pharmaceuticals, natural products, and advanced materials. researchgate.netnih.gov

The formation of carbon-carbon bonds is central to organic synthesis. nih.gov Copper catalysts are effective in promoting several types of C-C bond-forming reactions. researchgate.net

Ullmann Couplings: The Ullmann reaction, first reported over a century ago, traditionally involves the copper-promoted coupling of two aryl halides to form a biaryl. wikipedia.org While early versions required harsh conditions and stoichiometric copper, modern advancements using catalytic amounts of copper with appropriate ligands have made it a powerful synthetic tool. rsc.orgwikipedia.org

Diels-Alder Reactions: The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings. mdpi.com Copper(II) complexes act as Lewis acids to catalyze this reaction, activating the dienophile towards reaction with the diene. mdpi.comresearchgate.net The use of chiral ligands, such as bis(oxazolines) (BOX), with Cu(II) salts allows for highly enantioselective transformations. acs.orgthieme-connect.com The counterion of the Cu(II) salt can also have a significant impact on the reaction rate and stereoselectivity. acs.org

| Diene | Dienophile | Catalyst System | Yield (%) | endo/exo ratio | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Cyclopentadiene | N-Acryloyloxazolidinone | Cu(OTf)₂ + (S,S)-t-Bu-BOX | 98 | >99:1 | 98 (endo) | acs.org |

| Cyclopentadiene | Methyl Vinyl Ketone | Cu(NTf₂)₂·nH₂O | - | 13:1 | - | acs.org |

| Anthracene | Maleimide | Cu(OAc)₂ on Polystyrene | >95 | - | - | acs.org |

| Azachalcone | Cyclopentadiene | Cu(II)-PEIP MOF | 99 | 99:1 | - | mdpi.com |

Copper-catalyzed cross-coupling reactions are among the most important methods for forming carbon-heteroatom bonds. nih.govresearchgate.net These reactions, often referred to as Ullmann-type condensations, are essential for synthesizing aryl amines, ethers, and sulfides, which are common motifs in pharmaceuticals and other biologically active molecules. wikipedia.orgthieme-connect.commdpi.com

C-N Bond Formation (Buchwald-Hartwig and Goldberg Reactions): Copper-catalyzed N-arylation of amines, amides, and other nitrogen nucleophiles provides a powerful alternative to palladium-catalyzed methods. mdpi.comwikipedia.org The reaction typically involves coupling an aryl halide with a nitrogen-containing compound. wikipedia.org

C-O Bond Formation (Ullmann Condensation): The synthesis of diaryl ethers via the copper-catalyzed coupling of an aryl halide and a phenol is a classic transformation. thieme-connect.commdpi.com Modern protocols often use catalytic amounts of a copper(II) salt, such as copper(II) acetate, sometimes without the need for additional specialized ligands, making the process more environmentally friendly. thieme-connect.com

| Substrate 1 | Substrate 2 | Bond Formed | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenol | 4-Tosylcoumarin | C-O | Cu(OAc)₂ | 85 | thieme-connect.com |

| Aniline | Phenylboronic Acid | C-N | Cu(II) amine-imine complex | 98 | mdpi.com |

| Imidazole | Arylboronic Acid | C-N | [Cu(OH)·TMEDA]₂Cl₂ | Good to Excellent | mdpi.com |

| 2-Bromobenzoic Acid | Aniline | C-N | Cu/Cu₂O | 96 | nih.gov |

| 2-Bromobenzoic Acid | Thiophenol | C-S | Cu/Cu₂O | 98 | nih.gov |

Oxidation and Oxygenation Reactions Catalyzed by Copper(II) Systems

Copper(II) complexes are versatile catalysts for a wide array of oxidation and oxygenation reactions, utilizing environmentally benign oxidants like molecular oxygen or hydrogen peroxide. These reactions are fundamental in organic synthesis for converting alcohols to carbonyl compounds and for the functionalization of hydrocarbons.

The catalytic cycle often involves the interplay between Cu(I), Cu(II), and sometimes Cu(III) oxidation states. nih.gov In many aerobic oxidation reactions, copper catalysts facilitate the use of oxygen as the terminal oxidant, producing water as the primary byproduct. nih.govacs.org This process can be categorized into oxidase activity, where oxygen acts as an electron sink, and oxygenase activity, where oxygen atoms are incorporated into the substrate. nih.gov

One of the most studied systems involves the use of copper complexes in combination with a stable nitroxyl radical such as TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) for the aerobic oxidation of alcohols. acs.orgrsc.org The mechanism is thought to involve the formation of a copper(II)-alkoxide intermediate. A subsequent hydrogen atom transfer to a coordinated nitroxyl radical leads to the formation of the carbonyl product. acs.org Various copper(II) salts, including Cu(ClO₄)₂, have been shown to be effective in these systems. nih.govacs.org For instance, a three-component system of acetamido-TEMPO/Cu(ClO₄)₂/DMAP has been developed for the room-temperature aerobic oxidation of primary alcohols to aldehydes. acs.org

Copper(II) catalysts are also employed in oxygenation reactions, where they can activate C-H bonds. For example, copper-catalyzed systems can hydroxylate aliphatic and arene C-H bonds, mimicking the activity of copper-containing enzymes. nih.gov The mechanism can proceed through radical intermediates. nih.gov In some cases, a Cu(I)/Cu(II) relay-catalyzed radical pathway is proposed, where Cu(II) activates a hydroperoxide to generate an alkylperoxide radical, and the reaction of Cu(I) with the hydroperoxide produces a species with high hydrogen-atom abstracting activity. nih.gov

Table 1: Examples of Copper(II)-Catalyzed Oxidation Reactions

| Catalyst System | Substrate | Product | Oxidant | Key Features |

|---|---|---|---|---|

| acetamido-TEMPO/Cu(ClO₄)₂/DMAP | Primary Alcohols | Aldehydes | Air | Room temperature reaction; catalyst can be recycled. acs.org |

| CuBr₂/2,2'-bipyridine/TEMPO | Primary Alcohols | Aldehydes | O₂ | Involves coordination of ligand to copper(II). acs.org |

| Cu(OAc)₂ on Chelex® | Cumene | Cumyl hydroperoxide | O₂ | Heterogeneous system with high selectivity. nih.gov |

Functionalization of Unactivated C-H Bonds

The direct functionalization of unactivated C-H bonds is a powerful strategy in organic synthesis for constructing complex molecules efficiently. rsc.org Copper-based catalysts have emerged as cost-effective and versatile tools for these transformations. rsc.orgresearchgate.net These reactions often employ a directing group to achieve regioselectivity. nih.gov

Copper-catalyzed C-H functionalization can proceed through various mechanisms, including radical pathways or processes involving organometallic intermediates. nih.gov The accessibility of multiple oxidation states (Cu(I), Cu(II), Cu(III)) allows copper to facilitate both one-electron and two-electron processes. nih.gov

One common approach involves a chelation-assisted strategy, where a coordinating group on the substrate directs the copper catalyst to a specific C-H bond. rsc.org For example, the 8-aminoquinoline directing group has been successfully used in copper-catalyzed Heck-type coupling reactions of unactivated olefins. nih.gov Mechanistic studies suggest that some of these reactions proceed via a radical coupling mechanism. nih.gov

Copper catalysts have been used to forge a variety of new bonds, including C-C, C-N, and C-O bonds, through C-H activation. rsc.orgnih.gov For instance, copper-catalyzed cross-dehydrogenative coupling (CDC) reactions enable the formation of a bond between two different C-H bonds. nih.gov A notable example is the copper-catalyzed late-stage C(sp³)–H functionalization of N-heterocycles, which are prevalent skeletons in pharmaceuticals. nih.gov In some systems, a radical fluorination process is followed by nucleophilic substitution. nih.gov

The choice of copper salt, ligand, and oxidant is crucial for the success of these reactions. nih.gov For example, in the functionalization of N-heterocycles, a catalyst formed from CuOAc and a PyBOX ligand was found to be highly efficient. nih.gov

Table 2: Selected Copper-Catalyzed C-H Functionalization Reactions

| Catalyst System | Substrate Type | Transformation | Key Features |

|---|---|---|---|

| Copper/8-aminoquinoline | Unactivated Olefins | Heck-type coupling, β-lactam formation | Directing group strategy; proceeds via radical mechanism. nih.gov |

| CuI | N-Iminoquinolinium ylides and secondary amines | ortho-amino-substitution | Ligand-free; mild conditions. researchgate.net |

| CuOAc/PyBOX ligand | N-heterocycles | Hydroxylation/Alkoxylation | Late-stage functionalization; mild conditions. nih.gov |

Heterogeneous Catalysis Utilizing Copper(II) Coordination Compounds

Heterogeneous catalysis offers significant advantages over homogeneous systems, primarily the ease of catalyst separation and recycling, which is crucial from both economic and environmental perspectives. thieme-connect.com

Immobilization and Anchoring of Copper(II) Complexes onto Solid Supports

To bridge the gap between the high selectivity of homogeneous catalysts and the practical benefits of heterogeneous ones, significant effort has been dedicated to immobilizing or anchoring copper(II) complexes onto solid supports. researchgate.net This strategy aims to retain the catalytic activity of the molecular complex while facilitating its recovery and reuse. thieme-connect.com

A variety of solid supports have been employed for the immobilization of copper(II) complexes, including:

Polymers: Resins such as Merrifield and JandaJel have been used to support chiral copper(II) catalysts for asymmetric reactions. thieme-connect.com

Inorganic Oxides: Silica (SiO₂) and titania (TiO₂) are common supports. For example, Fe₃O₄@SiO₂ has been used to immobilize a bipyridine-CuCl₂ complex. jsynthchem.com

Carbon-based Materials: Graphene oxide (GO) has been used as a support for copper(II) Schiff base complexes. researchgate.net

Magnetic Nanoparticles: Iron oxide nanoparticles (Fe₃O₄) are particularly attractive because they allow for easy magnetic separation of the catalyst from the reaction mixture. jsynthchem.comnih.gov

Polyoxometalates: Ammonium salts of phosphotungstate have been used to immobilize copper complexes under solvothermal conditions. naturalspublishing.com

The immobilization can be achieved through covalent bonding, coordination, or encapsulation. researchgate.netchemistryviews.org For instance, a copper(II) Schiff base complex has been covalently bonded to reduced graphene oxide. researchgate.net In another approach, copper ions were adsorbed onto a graphene oxide/poly(vinyl imidazole) nanocomposite via complexation with the imidazole rings. chemistryviews.org

Investigation of Catalytic Performance, Recyclability, and Stability in Heterogeneous Systems

A critical aspect of developing heterogeneous catalysts is the thorough investigation of their performance, recyclability, and stability. researchgate.net The primary goal is to create a catalyst that can be reused multiple times without a significant loss of activity or selectivity. unirc.it

Catalytic Performance: The activity of the immobilized catalyst is often compared to its homogeneous counterpart. manchester.ac.uk While heterogeneous catalysts may sometimes exhibit lower activity due to mass transfer limitations or changes in the catalyst's electronic or steric properties upon immobilization, they can also show enhanced selectivity. nih.gov

Recyclability: The reusability of a heterogeneous catalyst is a key metric of its practical utility. chemistryviews.org Typically, after a reaction cycle, the catalyst is separated by filtration, centrifugation, or magnetic decantation, washed, dried, and then used in a subsequent run under identical conditions. thieme-connect.comjsynthchem.com Many studies report the catalyst's performance over several cycles. For example, a Fe₃O₄@SiO₂-Bipyridine-CuCl₂ catalyst was reused seven times without a significant loss of activity. jsynthchem.com Similarly, a copper catalyst supported on a graphene oxide/poly(vinyl imidazole) nanocomposite was reused eight times. chemistryviews.org

Stability and Leaching: A major challenge in heterogeneous catalysis is the leaching of the active metal species from the solid support into the reaction medium. Metal leaching can lead to a decrease in catalytic activity over repeated cycles and contamination of the product. mdpi.com Therefore, it is crucial to analyze the reaction filtrate (e.g., by ICP-OES) to quantify the extent of metal leaching. The stability of the support material under the reaction conditions is also a critical factor. mdpi.com For instance, sintering of metal nanoparticles at high temperatures can lead to catalyst deactivation. mdpi.com

Table 3: Recyclability of Various Heterogeneous Copper(II) Catalysts

| Catalyst | Support Material | Reaction | Number of Cycles | Observation |

|---|---|---|---|---|

| Cu(II) complex | Merrifield resin | Asymmetric Henry reaction | 10 | Maintained high performance and enantioselectivity. thieme-connect.com |

| Fe₃O₄@SiO₂-Bipyridine-CuCl₂ | Magnetic Nanoparticles | Synthesis of oxazoles and thiazoles | 7 | No significant loss of activity. jsynthchem.com |

| Copper ions | Graphene oxide/poly(vinyl imidazole) | Click synthesis of 1,2,3-triazole | 8 | No significant loss of activity. chemistryviews.org |

| Cu(II) Schiff base complex | Graphene nanosheets | Epoxidation of olefins | Not specified | Showed great reusability and selectivity. researchgate.net |

| Cu(II) arylhydrazone complex | Fe₃O₄/TiO₂ nanoparticles | Oxidation of alcohols | 7 | Enhanced reusability compared to the homogeneous catalyst. nih.gov |

Integration of Copper Ii Coordination Compounds Within Materials Science and Engineering

Incorporation into Functional Materials for Advanced Technologies

Copper(II) coordination compounds are increasingly being incorporated into functional materials due to their diverse electronic, optical, and catalytic properties. The ability to form stable complexes with a variety of ligands allows for the tuning of these properties, making them suitable for advanced technological applications.

Hybrid materials, which combine inorganic and organic components at the molecular or nanometer scale, can exhibit enhanced or entirely new properties compared to their individual constituents. Copper(II) compounds are pivotal in the synthesis of such materials.